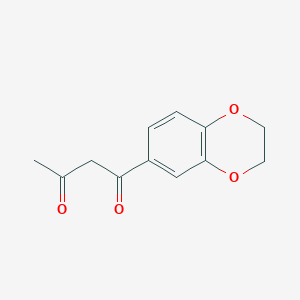
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)butane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2,3-Dihydro-1,4-benzodioxin-6-yl)butane-1,3-dione” is also known as Ethanone . It has a molecular formula of C10H10O3 and a molecular weight of 178.1846 . Other names for this compound include 6-Acetyl-1,4-benzodioxane, 6-Acetyl-1,4-benzodioxan, 1,4-Benzodioxin, ethanone deriv., Ketone, 1,4-benzodioxan-6-yl methyl, 1,4-Benzodioxan-6-yl methyl ketone, 1- (2,3-Dihydro-benzo [1,4]dioxin-6-yl)-ethanone, and 6-Acetylbenzodioxan .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control at 10 using aqueous Na2CO3 . This reaction yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which is further substituted at N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride to obtain N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides .Molecular Structure Analysis
The molecular structure of “1-(2,3-Dihydro-1,4-benzodioxin-6-yl)butane-1,3-dione” is available as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C10H10O3/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6H,4-5H2,1H3 .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of “1-(2,3-Dihydro-1,4-benzodioxin-6-yl)butane-1,3-dione”:
Antibacterial Agent
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)butane-1,3-dione has shown significant potential as an antibacterial agent. Research indicates that this compound can inhibit the growth of bacterial biofilms, particularly against Bacillus subtilis and Escherichia coli . This property makes it a promising candidate for developing new antibacterial treatments, especially in combating biofilm-associated infections which are often resistant to conventional antibiotics.
Enzyme Inhibition
This compound has been studied for its ability to inhibit certain enzymes. Specifically, it has shown moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . These enzymes are involved in various physiological processes, and their inhibition can be beneficial in treating conditions like Alzheimer’s disease (cholinesterases) and inflammatory diseases (lipoxygenase).
Environmental Science
Lastly, 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)butane-1,3-dione can be studied for its environmental impact and potential use in environmental remediation. Its interactions with various environmental factors can provide insights into how it can be used to mitigate pollution or restore contaminated sites.
These applications highlight the versatility and potential of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)butane-1,3-dione in various scientific fields. Each application opens up new avenues for research and development, contributing to advancements in medicine, chemistry, agriculture, and environmental science.
If you have any specific questions or need further details on any of these applications, feel free to ask!
Springer Article on Bacterial Biofilm Inhibition Springer Article on Enzyme Inhibition
Wirkmechanismus
Target of Action
The primary targets of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)butane-1,3-dione are cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neurotransmission and inflammation, respectively.
Mode of Action
The compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal function of the enzymes, leading to changes in the biochemical processes they regulate.
Biochemical Pathways
The inhibition of cholinesterases and lipoxygenase enzymes affects multiple biochemical pathways. For instance, the inhibition of cholinesterases can disrupt acetylcholine metabolism, affecting neurotransmission. Similarly, the inhibition of lipoxygenase can impact the arachidonic acid pathway, influencing inflammatory responses .
Pharmacokinetics
The compound’s molecular weight of178.1846 suggests it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.
Result of Action
The molecular and cellular effects of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)butane-1,3-dione’s action include the disruption of normal neurotransmission and inflammatory responses due to the inhibition of cholinesterases and lipoxygenase enzymes . This can lead to various physiological effects, depending on the context of use.
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)butane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-8(13)6-10(14)9-2-3-11-12(7-9)16-5-4-15-11/h2-3,7H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYVRFQEADAYAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC2=C(C=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)butane-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(cyclopentyloxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isonicotinamide](/img/structure/B2482440.png)
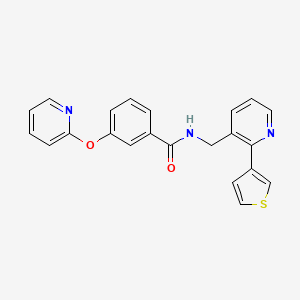

![N-benzyl-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2482445.png)
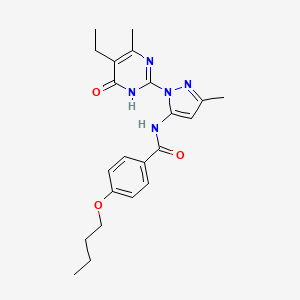
![6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole dihydrochloride](/img/structure/B2482447.png)

![7-bromo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2482449.png)
![6-[N'-(thiophene-2-carbonyl)hydrazinecarbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2482451.png)

![5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B2482457.png)
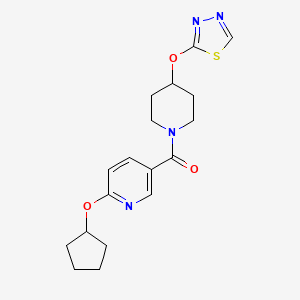
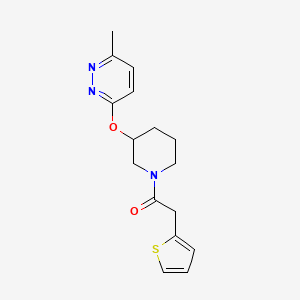
![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B2482462.png)